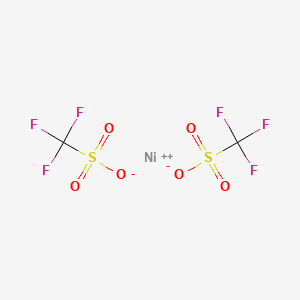

Nickel(II) Trifluoromethanesulfonate

Beschreibung

Significance and Research Prominence in Contemporary Chemistry

The significance of nickel(II) trifluoromethanesulfonate (B1224126) lies in its versatility. It is widely utilized in research focusing on catalysis, electrochemistry, and materials science. chemimpex.com In organic synthesis, it serves as an effective catalyst for reactions such as carbon-carbon bond formation, enhancing reaction rates and selectivity. chemimpex.com Its stability and reactivity allow for precise control over catalytic processes, often leading to higher yields and improved efficiency. chemimpex.com Beyond catalysis, it is employed in the development of advanced materials like conductive polymers and nanocomposites, which have applications in electronics and energy storage. chemimpex.com Researchers also explore its potential in environmental remediation, particularly for the removal of heavy metals. chemimpex.com

Overview of Nickel(II) Coordination Chemistry Relevance

The coordination chemistry of nickel(II) is central to its catalytic activity. The nickel(II) ion can adopt various coordination geometries, allowing it to interact with a diverse range of organic molecules, known as ligands. This interaction is fundamental to its ability to catalyze reactions. The coordination of substrates to the nickel center activates them for subsequent chemical transformations. The specific ligands surrounding the nickel ion can be tailored to fine-tune the catalyst's reactivity and selectivity for a particular desired outcome. The coordination chemistry of nickel(II) trifluoromethanesulfonate involves the interaction of the nickel ion with two triflate anions and often with other ligands, which can be organic molecules containing oxygen or nitrogen atoms. biosynth.com

Role of the Trifluoromethanesulfonate Anion in Chemical Reactivity and Catalysis

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate, plays a crucial, albeit often indirect, role in the reactivity of this compound. The triflate anion is an excellent leaving group and is considered weakly coordinating. nih.gov This means it does not strongly bind to the nickel(II) center, leaving coordination sites available for the substrate molecules to bind.

The low nucleophilicity of the triflate anion is another key feature. It does not readily interfere with the catalytic cycle by attacking intermediate species. This property is vital for maintaining the efficiency and desired reaction pathway of the catalytic process. Furthermore, the triflate anion is adept at stabilizing cationic intermediates that may form during a reaction, which can facilitate reaction pathways that might otherwise be energetically unfavorable. The electron-withdrawing nature of the trifluoromethyl group contributes to the high acidity of its parent triflic acid and the stability of the triflate anion. While generally considered non-participatory, there are instances in organic chemistry where the triflate anion can act as a nucleophile, although this is less common in the context of nickel catalysis where it primarily serves to provide a soluble and reactive source of the nickel(II) cation. nih.govresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂F₆NiO₆S₂ chemimpex.com |

| Molecular Weight | 356.82 g/mol chemimpex.com |

| Appearance | Light yellow, yellow or green crystalline powder chemimpex.com |

| Melting Point | 100-106 °C researchgate.net |

| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), N,N-dimethylformamide, and formamide. researchgate.net Partly soluble in water. chemicalbook.com |

| CAS Number | 60871-84-3 chemimpex.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

nickel(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRSDIJOUNNFMZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431327 | |

| Record name | Nickel(II) Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60871-84-3 | |

| Record name | Nickel(II) Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICKEL(II) TRIFLUOROMETHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development

Established Laboratory-Scale Synthetic Routes for Nickel(II) Trifluoromethanesulfonate (B1224126)

Nickel(II) trifluoromethanesulfonate, also known as nickel(II) triflate or Ni(OTf)₂, is a versatile Lewis acid catalyst used in various organic transformations. researchgate.net A common and established laboratory-scale preparative method involves the reaction of nickel carbonate with an excess of trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.net Following the reaction, the mixture is filtered and concentrated by heating. The resulting nickel salt is then separated via centrifugation and dried. Further drying under reduced pressure yields Ni(OTf)₂ with a purity greater than 95%. researchgate.net This pale green solid is commercially available and serves as a key material in chemical synthesis. researchgate.net

The physical and chemical properties of nickel(II) triflate prepared by this method have been well-characterized. It does not decompose at temperatures below 600 °C. researchgate.net Its solubility in various organic solvents at 25 °C is a key characteristic for its application in homogeneous catalysis. researchgate.net

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (g / 100 g of solvent) |

| Methanol (B129727) | 113 g |

| Acetonitrile (B52724) | 58.7 g |

| N,N-dimethylformamide | 40.4 g |

| Formamide | 23.9 g |

| Ethanol | 20.9 g |

| Data sourced from ResearchGate. researchgate.net |

In-Situ Generation and Activation Strategies for Nickel(II) Triflate Catalysts

While pre-synthesized Ni(OTf)₂ is readily available, in-situ generation of the catalyst from stable precursors offers advantages in terms of reproducibility and consistency, particularly in sensitive catalytic systems. nih.gov A widely adopted strategy involves the reaction of a simple nickel(II) salt, such as nickel(II) chloride (NiCl₂), with silver triflate (AgOTf). nih.gov This method produces the active Ni(OTf)₂ catalyst directly within the reaction vessel, avoiding issues related to the physical properties and purity of the solid catalyst, which can vary between batches. nih.gov For instance, in glycosylation reactions, in-situ generated Ni(OTf)₂ from NiCl₂ and AgOTf provided far more reproducible and consistent results compared to using the commercially available solid, which sometimes appeared as a tan-colored solid and led to a drastic decrease in yield. nih.gov The robustness of this in-situ method was demonstrated by extending the stirring time of the NiCl₂/AgOTf mixture to 24 hours, which resulted in no change in either the yield or selectivity of the subsequent reaction. nih.gov

Activation of nickel(II) precatalysts is a critical step to generate the catalytically active low-valent nickel species, typically Ni(0) or Ni(I). encyclopedia.pubnih.gov Several activation strategies are employed:

Reduction with Metals or Organometallics : Ni(II) precatalysts can be activated via reduction. This can be achieved through the consumption of an organometallic reactant present in the reaction, such as a boronic acid or a Grignard reagent, or by adding an external reductant like zinc or manganese metal. encyclopedia.pubnih.govgoogle.com For example, in Negishi coupling, Ni(II) species are reduced in situ to generate the active Ni(0) catalyst. wikipedia.org

Photoredox Catalysis : In the field of photoredox catalysis, Ni(II) salts are commonly used as precatalysts. They can be reduced to the active Ni(0) catalyst via single electron transfer from an excited photocatalyst. encyclopedia.pub

Lewis Acid-Mediated Activation : In certain reactions, a Lewis acid can mediate the activation of the substrate, which then interacts with the nickel catalyst. For instance, the combination of a Lewis acid like TMSCl and a reductant like zinc can generate radical intermediates that are then captured by a Ni(II) species, initiating the catalytic cycle. acs.org

Scalable and Reproducible Synthetic Protocols for Derivatives and Complexes

The development of scalable and reproducible synthetic methods is crucial for the practical application of nickel(II) triflate in synthesizing complex molecules. The in-situ generation of Ni(OTf)₂ has proven to be a straightforward and accessible methodology that is both scalable and reproducible. nih.gov This approach has been successfully applied to the stereoselective construction of biologically relevant targets, such as blood type antigens and heparin sulfate (B86663) disaccharide repeating units, eliminating the need for the synthesis of more complex, specially prepared catalysts. nih.gov

Beyond its direct use, nickel(II) triflate serves as a precursor for a variety of derivatives and complexes. A facile method has been developed for preparing diverse aryne-nickel complexes from readily synthesized ortho-borylaryl triflates. nih.gov These complexes have applications in the synthesis of 1,2-difunctionalized arenes. nih.gov Furthermore, Ni(II) can be immobilized on supports to create recyclable catalysts. For example, nickel(II) nanoparticles have been immobilized on EDTA-modified magnetic nanospheres, creating an efficient and recyclable catalyst for Suzuki-Miyaura coupling reactions. acs.org The synthesis of unique polymeric nickel(II) carboxylate complexes has also been achieved through the direct anodic dissolution of nickel metal in the presence of carboxylic acids. researchgate.net

The formation of nickel complexes can sometimes involve unexpected ligand transformations, leading to novel structures. For instance, nickel(II)-mediated in-situ complex formation using 2-cyanopyrimidine (B83486) and hydroxylamine (B1172632) hydrochloride resulted in a dinuclear, hexa-coordinated nickel complex with a transformed ligand. rsc.org This complex demonstrated catalytic activity in the fixation of CO₂. rsc.org

Design and Synthesis of Advanced Nickel(II) Triflate Precatalysts

To overcome the handling challenges associated with air- and moisture-sensitive Ni(0) sources like Ni(COD)₂, significant research has focused on the rational design and synthesis of stable, well-defined Ni(II) precatalysts. nih.govmit.edu These precatalysts are designed to be bench-stable and readily activated under reaction conditions to generate the active catalytic species. encyclopedia.pubnih.gov

A notable advancement is the development of an air-stable and easily prepared Ni(II) precatalyst featuring an electron-deficient bidentate phosphine (B1218219) ligand. nih.govmit.educhemrxiv.org This cationic Ni(II) triflate complex represents a new class of halide-free nickel precatalysts. nih.govmit.edu The design, aided by Density Functional Theory (DFT) calculations, revealed that electron-deficient auxiliary ligands decrease the pKa of the nickel-bound amine and lower the energy barrier for reductive elimination, which are key steps in C-N cross-coupling reactions. nih.govchemrxiv.org

The synthesis of this advanced precatalyst involves the reaction of an L3-bound methallyl triflate-nickel oxidative addition complex. nih.govmit.edu The proposed catalytic cycle for its use in amination reactions involves:

Activation : The aniline (B41778) nucleophile attacks the methallyl group to generate a Ni(0) catalyst. nih.govmit.edu

Oxidative Addition : The Ni(0) species undergoes oxidative insertion into the aryl triflate. nih.govmit.edu

Amine Binding and Deprotonation : The amine binds to the Lewis acidic Ni(II) center, which acidifies its protons for deprotonation by a weak base like triethylamine (B128534) (TEA). nih.govmit.edu

Reductive Elimination : The resulting Ni(II)-amido complex undergoes reductive elimination to afford the desired product and regenerate the Ni(0) catalyst. nih.govmit.edu

This rationally designed precatalyst enables the cross-coupling of aryl triflates with various amines using a mild and economical organic base, and it is tolerant of sterically hindered coupling partners. nih.govmit.edu

Catalytic Applications in Organic Transformations

Fundamental Principles of Nickel(II) Triflate as a Lewis Acid Catalyst

Nickel(II) triflate's efficacy as a catalyst is fundamentally rooted in its character as a Lewis acid. A Lewis acid is defined as an electron-pair acceptor. In Ni(OTf)₂, the nickel(II) ion is electron-deficient and capable of accepting electron pairs from other molecules, known as Lewis bases. This interaction activates the substrate, making it more susceptible to subsequent chemical reactions.

The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion is a key component of this system. It is the conjugate base of trifluoromethanesulfonic acid, a superacid. Consequently, the triflate anion is an exceptionally poor Lewis base with very low coordinating ability. This non-coordinating nature leaves the nickel(II) center highly accessible and electrophilic, thereby enhancing its Lewis acidity. This allows the nickel catalyst to effectively interact with and activate a wide range of substrates for various transformations. nih.govrsc.org In some catalytic processes, the Lewis acidic nickel center, in cooperation with a directing group on the substrate, can bring the catalyst into close proximity with a specific C-H bond, facilitating its cleavage and subsequent functionalization. mdpi.comsemanticscholar.org

C-H Bond Functionalization Reactions

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. mdpi.comnih.gov Nickel(II) triflate has proven to be a proficient catalyst in this area, capable of mediating the transformation of both C(sp²)-H and C(sp³)-H bonds. researchgate.net These reactions often employ a directing group strategy, where a coordinating group on the substrate molecule positions the nickel catalyst near the target C-H bond, enabling regioselective activation. mdpi.comsemanticscholar.org

Nickel(II)-catalyzed direct arylation involves the formation of a carbon-carbon bond between a C-H bond and an aryl group. This method provides an alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.

C(sp²)-H Arylation : Ni(II) catalysts have been successfully used for the direct arylation of C(sp²)-H bonds in aromatic compounds like azoles. researchgate.net For instance, the C-H coupling of imidazoles with benzoates can be achieved using an air-stable nickel(II) salt as the catalyst precursor. researchgate.net

C(sp³)-H Arylation : More challenging is the arylation of unactivated C(sp³)-H bonds. Research has shown that nickel catalysts can achieve this transformation. For example, the β-C(sp³)–H bond of aliphatic acid derivatives can be arylated with aryl iodides or bromides using a nickel catalyst, assisted by an 8-aminoquinoline (B160924) bidentate directing group. acs.orgrsc.org This approach has also been extended to the use of diaryliodonium salts as the arylating agents. acs.org

| Reaction Type | Substrate Example | Directing Group | Arylating Agent | Catalyst System | Ref. |

| C(sp²)-H Arylation | Imidazoles | N/A (Substrate-directed) | Benzoates | Ni(II) salt | researchgate.net |

| C(sp³)-H Arylation | Aliphatic Amides | 8-Aminoquinoline | Aryl Halides | Nickel catalyst | rsc.org |

| C(sp³)-H Arylation | Aliphatic Amides | 8-Aminoquinoline | Diaryliodonium Salts | Ni(II) catalyst | acs.org |

Building on the principles of C-H activation, nickel(II) triflate-based systems can also catalyze the formation of new carbon-carbon bonds with alkyl, benzyl, and allyl groups. These reactions are highly valuable for introducing important structural motifs into organic molecules.

A notable system involves the use of Ni(OTf)₂ in conjunction with triphenylphosphine (B44618) (PPh₃) and a base like sodium carbonate. semanticscholar.org This catalytic system has been shown to effectively alkylate the ortho-C-H bond of benzamide (B126) derivatives and the β-C-H bond of α,β-unsaturated amides. semanticscholar.org The reaction's success relies on an 8-aminoquinoline moiety acting as a bidentate directing group. researchgate.net This strategy demonstrates high functional group compatibility and allows for the use of various alkyl, benzyl, and allyl halides as coupling partners. semanticscholar.orgresearchgate.net

| Functionalization | Substrate | Directing Group | Coupling Partner | Catalyst System | Ref. |

| Alkylation | Aromatic Amides | 8-Aminoquinoline | Alkyl Halides | Ni(OTf)₂/PPh₃/Na₂CO₃ | semanticscholar.orgresearchgate.net |

| Benzylation | Aromatic Amides | 8-Aminoquinoline | Benzyl Halides | Ni(II) catalyst | researchgate.net |

| Allylation | Aromatic Amides | 8-Aminoquinoline | Allyl Halides | Ni(II) catalyst | researchgate.net |

Thioetherification, the formation of a carbon-sulfur (C-S) bond, is another transformation that can be achieved via nickel-catalyzed C-H functionalization. This reaction is significant for the synthesis of organosulfur compounds, which are prevalent in pharmaceuticals and materials science.

The first successful metal-catalyzed C-S bond formation from unactivated C(sp³)-H bonds was accomplished using a nickel catalyst. researchgate.net Specifically, the nickel-catalyzed β-thioetherification of aliphatic amides was achieved with the assistance of an 8-aminoquinoline auxiliary, leading to β-thio carboxylic acid derivatives. researchgate.net This process exhibits compatibility with a broad range of functional groups. researchgate.net More recent developments in nickel-catalyzed thioetherification include decarbonylative methods using thioesters and dual photoredox/nickel catalysis systems that proceed under mild conditions. acs.orgnih.gov

A significant challenge in C-H functionalization is controlling the stereochemistry of the newly formed chiral center. Enantioselective C-H functionalization using nickel catalysts has garnered considerable attention. nih.gov This is typically achieved by employing a chiral ligand that coordinates to the nickel center, creating a chiral environment that directs the reaction to favor one enantiomer over the other.

Complexes of Ni(OTf)₂ with chiral N,N′-dioxides have been shown to promote various enantioselective reactions. researchgate.net For example, a chiral N,N'-dioxide/nickel(II) complex can catalyze a highly diastereo- and enantioselective intramolecular Alder-ene reaction. researchgate.net Another approach involves a Ni(II)-catalyzed enantioselective C-H/N-H annulation with alkenes, which utilizes a sterically hindered chiral salicyloxazoline (Salox) ligand to achieve high enantioselectivity. nih.gov Mechanistic studies suggest that these reactions can proceed through a chiral Ni(III)-metalacyclic intermediate, where the chiral ligand creates a pocket that guides the approach of the coupling partner, thereby determining the stereochemistry. nih.gov

Carbon-Carbon Bond Formation

Beyond C-H functionalization, Nickel(II) triflate is a key component in a variety of other carbon-carbon bond-forming reactions. chemimpex.com It can serve as a precursor or direct catalyst in cross-coupling reactions, which are fundamental tools in organic synthesis.

For example, nickel catalysts are employed in Negishi cross-coupling reactions, which couple organic halides or triflates with organozinc compounds. wikipedia.org While palladium is more common, nickel catalysts, including Ni(II) species, are also effective. wikipedia.org Similarly, in Suzuki reactions, which couple organoboron reagents with organic halides, nickel-catalyzed versions have been developed for challenging substrates like unactivated tertiary alkyl halides. mit.edu Ni(OTf)₂ has also been utilized in the phosphonylation of aryl triflates, an Arbuzov-type reaction that forms a C-P bond but is mechanistically related to C-C cross-coupling. nih.gov Additionally, nickel(II) catalysts, in combination with a Lewis acid, can catalyze the hydroarylation of olefins, where an aromatic C-H bond adds across a double bond. rsc.org

Other Key Catalytic Processes

Nickel catalysts are proficient in facilitating amination reactions, particularly for the formation of C-N bonds with aryl electrophiles. While palladium- and copper-catalyzed aminations are well-established, nickel-based systems offer a valuable alternative, especially for less reactive electrophiles. nih.gov Nickel-catalyzed amination of aryl O-sulfamates has been developed, providing a route to polysubstituted aryl amines, which are common motifs in pharmaceuticals and other functional materials. nih.gov This reaction is effectively facilitated by N-heterocyclic carbene (NHC) ligands. nih.gov The scope of this methodology is broad, accommodating various sulfamate (B1201201) and amine coupling partners. nih.gov The utility of this reaction has been demonstrated in the concise synthesis of the antibacterial drug linezolid. nih.gov Nickel catalysis is also effective for the amination of aryl chlorides, functioning well in solvents like 2-methyl-tetrahydrofuran and showing tolerance for a range of heterocyclic substrates. nih.govorgsyn.org

Nickel catalysis is also employed in halogenation and halide metathesis reactions. An electrochemically driven, nickel-catalyzed halogen exchange of unsaturated halides and triflates has been reported. researchgate.netnih.gov This process allows for transformations such as the conversion of bromides to chlorides (Br to Cl), iodides to chlorides (I to Cl), iodides to bromides (I to Br), and triflates to chlorides (OTf to Cl). researchgate.netnih.gov The reaction mechanism is believed to involve the oxidative addition of the aryl halide or triflate to a Ni(0) species, followed by halide metathesis at the resulting Ni(II) intermediate. Subsequent electrochemical oxidation to Ni(III) facilitates the reductive elimination of the final product. researchgate.netnih.gov This methodology is valuable for modifying the properties of drug candidates and agrochemicals by replacing heavier halogens or oxygen-based leaving groups with the more lipophilic chlorine atom. researchgate.netnih.gov A direct nickel-catalyzed triflate-to-halogen exchange reaction has also been described. researchgate.net

Regioselective Functionalizations

Nickel(II) trifluoromethanesulfonate, often abbreviated as Ni(OTf)₂, has proven to be an effective catalyst for directing the functionalization of specific C-H bonds. This control over the position of a new chemical bond, known as regioselectivity, is a critical challenge in organic synthesis. Research has demonstrated that Ni(OTf)₂ can catalyze the direct thioetherification of β-C(sp³)–H bonds in aliphatic amides and the alkylation of C(sp²)–H bonds. researchgate.net

A notable example of its application is in the functionalization of meta-substituted aromatic amides. In these reactions, the catalyst selectively directs the reaction to the less sterically hindered C-H bond, regardless of the electronic properties of the existing substituent. researchgate.net This capability allows for the predictable synthesis of complex molecules from readily available starting materials. The mechanism for these C-H alkylation reactions has been investigated through various experiments, which suggest a pathway distinct from the common Ni(0)/Ni(II) cycle. researchgate.net

| Reaction Type | Substrate Example | Bond Functionalized | Regioselectivity | Ref |

| C-H Alkylation | meta-substituted aromatic amides | C(sp²)-H | Less hindered C-H bond | researchgate.net |

| C-H Thioetherification | Aliphatic amides | β-C(sp³)-H | --- | researchgate.net |

Mechanistic Investigations of Catalytic Cycles

The versatility of nickel catalysis stems from its ability to access multiple oxidation states, leading to various catalytic cycles. Understanding these mechanisms is crucial for optimizing existing reactions and developing new transformations.

Elucidation of Ni(0)/Ni(II) Pathways

The Ni(0)/Ni(II) catalytic cycle is a foundational pathway in nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net This cycle typically begins with the oxidative addition of an organic electrophile (like an aryl triflate) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophilic partner and concludes with reductive elimination to form the product and regenerate the Ni(0) catalyst.

A combined experimental and computational study on the nickel-catalyzed trifluoromethylselenolation of aryl and vinyl triflates confirmed the operation of a Ni⁰/Niᴵᴵ process. acs.org The investigation revealed that while the oxidative addition of the product (ArSeCF₃) to Ni(0) is faster, the oxidative addition of the aryl triflate (ArOTf) starting material forms a more thermodynamically stable Ni(II) intermediate, (Xantphos)NiᴵᴵAr(OTf). acs.org This thermodynamic preference drives the catalytic cycle forward. Similarly, in the reductive coupling of acetals with vinyl triflates, the proposed mechanism involves an initial oxidative addition of the vinyl triflate to a Ni(0) species, initiating the cycle. acs.org

Analysis of Ni(II)/Ni(IV) Manifolds and High-Valent Intermediates

Recent investigations have highlighted the importance of high-valent nickel species, particularly Ni(III) and Ni(IV), in catalytic cycles. nih.gov These pathways are often proposed for reactions that are challenging for the traditional Ni(0)/Ni(II) manifold. Mechanistic experiments for certain C-H alkylation reactions catalyzed by Ni(OTf)₂ suggest the involvement of a Ni(II)/Ni(IV) cycle, explicitly ruling out a Ni(0)/Ni(II) pathway. researchgate.net

The viability of Ni(IV) intermediates is supported by studies demonstrating that Ni(II) precursors can be oxidized to form isolable Ni(IV) complexes under mild conditions. researchgate.netacs.org For instance, the use of S-(trifluoromethyl)dibenzothiophenium triflate can effect this oxidation. researchgate.netacs.org Density functional theory (DFT) studies on C(sp³)-H activation have shown plausible mechanisms involving a triflate-assisted C-H cleavage step occurring at either a Ni(III) or a Ni(IV) intermediate, with the Ni(IV) pathway being slightly more favorable. nih.gov These findings suggest that Ni(II)/Ni(III)/Ni(IV) sequences could be viable redox pathways in catalysis involving high-oxidation-state nickel. acs.org

Roles of Ni(I) Species as Active Catalysts

The accessibility of the Ni(I) oxidation state is a distinguishing feature of nickel catalysis compared to palladium, enabling unique reactivity and radical-based mechanisms. nih.gov Consequently, many nickel-catalyzed transformations are based on Ni(I)/Ni(III) cycles or even pathways where the nickel catalyst remains in the +1 oxidation state throughout. nih.gov

Ni(I) species are often proposed as the active catalysts in various cross-coupling reactions, including those involving aryl triflates. nih.gov They can be generated from Ni(II) precatalysts through reduction or from Ni(0) species via comproportionation with a Ni(II) salt. nih.govencyclopedia.pub Mechanistic studies have shown that Ni(I) complexes can initiate radical formation from alkyl halides, a key step in many cross-electrophile coupling reactions. nih.gov While crucial, the stability of on-cycle Ni(I) species is also a factor; for instance, disproportionation of Ni(I)-pseudohalide complexes can be detrimental to catalysis. nature.com The synthesis and characterization of catalytically relevant Ni(I) aryl complexes have provided direct experimental evidence for their role as intermediates in reactions like the Suzuki-Miyaura coupling. nih.govacs.org

Computational and Experimental Mechanistic Probes

A deep understanding of catalytic mechanisms is achieved through the synergy of experimental and computational methods. This dual approach allows for the validation of proposed intermediates and transition states that may be too transient to isolate and characterize experimentally.

Many studies on nickel catalysis now integrate these techniques. wayne.eduresearchgate.netrsc.org Density Functional Theory (DFT) has become a powerful tool for mapping out the energy landscapes of catalytic cycles, identifying rate-determining steps, and explaining observed selectivities. nih.govclockss.org For example, in the nickel-catalyzed trifluoromethylselenolation of aryl triflates, a joint experimental and computational investigation was crucial in delineating the key elementary steps and confirming a Ni⁰/Niᴵᴵ pathway. acs.org Similarly, DFT calculations were used to show that a triflate-assisted C-H cleavage at a high-valent nickel center is a plausible mechanism in C-H functionalization reactions. nih.gov Experimental probes such as kinetic analysis, in-situ spectroscopy, and the isolation of key intermediates provide the real-world data needed to ground and validate the computational models. clockss.org This integrated approach provides a detailed, molecular-level picture of the catalytic process.

Coordination Chemistry and Ligand Effects

Structural Characterization of Nickel(II) Trifluoromethanesulfonate (B1224126) Complexes

The structural diversity of nickel(II) complexes is a cornerstone of its coordination chemistry. The metal center can adopt various coordination numbers and geometries, primarily influenced by the electronic and steric properties of the surrounding ligands.

The preference for a particular geometry is a delicate balance of steric and electronic factors. For instance, sterically bulky ligands tend to favor the formation of tetrahedral (S=1) structures, whereas less sterically demanding ligands often result in square planar (S=0) arrangements. luc.edu Similarly, weak-field ligands are more likely to induce a tetrahedral geometry, while strong-field ligands typically lead to square planar complexes. luc.edu The interplay between the molecular geometry and the electronic configuration of these complexes is fundamental, as it directly dictates their chemical reactivity. luc.edu

Research has shown that tuning the ancillary ligands in metal complexes can effectively govern their geometric preferences. luc.edu For example, in a series of four-coordinate Ni(II) complexes with NNN pincer-type ligands, the introduction of steric hindrance on the meridional plane can compel a fourth ligand to occupy an axial position, influencing the geometry. luc.edu

The following table summarizes the coordination geometries observed in various Nickel(II) complexes, highlighting the influence of the ligand framework.

| Complex Type | Ligand Type | Coordination Number | Geometry | Reference |

| Ni(II)-Schiff Base | ONO-tridentate and 4-substituted pyridine | 4 | Square Planar | nih.gov |

| Ni(II)-Pincer | NNN pincer-based | 4 | Seesaw | luc.edu |

| Ni(II)-Polyamine | Macrocyclic polyamine with pyridyl pendants | 7 or 8 | Distorted monocapped octahedral or distorted square-prism | researchgate.net |

| Ni(II)-Pyridine-Amide | Bis-pyridyl-bis-amide and dicarboxylate | 6 | Octahedral | semanticscholar.org |

The trifluoromethanesulfonate (triflate) anion is considered a moderately coordinating anion. nih.gov In many nickel(II) trifluoromethanesulfonate complexes, the triflate anion is directly coordinated to the metal center. However, it can be displaced by stronger donor ligands, thereby moving to the outer coordination sphere and acting as a non-coordinating counter-anion. nih.gov This phenomenon is crucial for generating cationic nickel(II) complexes, which are often highly reactive catalytic species.

For example, in the complex [Ni(bpy)₂(CF₃SO₃)₂] (where bpy is 2,2'-bipyridine), the triflate anions are coordinated to the nickel(II) center. amanote.com The ability of the triflate anion to be displaced is a key feature in the design of catalytic systems. Hydrolysis of titanium(IV) bistriflato complexes, for instance, leads to the formation of cationic aqua complexes through the displacement of the triflato ligand, which then functions as a non-coordinating anion. nih.gov

Design and Synthesis of Nickel(II) Triflate Complexes with Tailored Ligands

The synthesis of nickel(II) triflate complexes with specifically designed ligands is a major area of research, driven by the quest for new catalysts with enhanced activity and selectivity.

A significant focus in catalysis is the development of chiral ligands that can induce enantioselectivity in chemical reactions. Nickel(II) triflate serves as a valuable precursor for generating chiral catalysts. Complexes of Ni(OTf)₂ with chiral N,N'-dioxides have been shown to promote various enantioselective reactions. researchgate.net

The design of these chiral ligands is critical for achieving high levels of asymmetric induction. While C₂-symmetric ligands have historically dominated the field, more recent research has explored nonsymmetrical modular ligands, such as P,N-ligands, which have in many cases outperformed their C₂-symmetric counterparts. nih.govresearchgate.net These ligands have been successfully applied in a variety of metal-catalyzed reactions, including enantioselective Heck reactions and palladium-catalyzed allylic substitutions. scispace.com

The following table provides examples of chiral ligand systems used with nickel(II) complexes in asymmetric catalysis.

| Ligand Class | Example Ligand Type | Application | Reference |

| N,N'-Dioxides | Chiral N,N'-dioxides | Enantioselective Friedel-Crafts C3-alkylation of pyrrole | researchgate.net |

| P,N-Ligands | Phosphinooxazolines (PHOX) | Palladium-catalyzed allylic substitutions | researchgate.net |

| Diphosphines | DIOP, DiPAMP, BINAP | Asymmetric hydrogenation | nih.gov |

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry due to their strong σ-donating properties. rsc.org Nickel(II) complexes supported by NHC ligands have shown significant catalytic activity in various transformations. For instance, nickel(II) complexes of bidentate NHC/phosphine (B1218219) ligands are highly effective catalysts for Suzuki cross-coupling reactions, including those involving unreactive aryl chlorides. nih.gov

The combination of Ni(OTf)₂ with NHC and phosphite (B83602) co-ligands has been utilized in the regioselective formal Heck coupling of alkenes and aldehydes. rsc.org The steric bulk of the NHC ligand can play a crucial role in determining the regioselectivity of the reaction. rsc.org

Diphosphine ligands have also been extensively studied in the context of nickel-catalyzed reactions. The electronic and steric properties of the diphosphine ligand can be fine-tuned to optimize catalytic performance.

Polyamine and pyridyl-based ligands offer a rich variety of coordination modes and have been used to synthesize a diverse range of nickel(II) complexes. The reaction of Ni(II) salts with these ligands can lead to the formation of mononuclear, dinuclear, or polymeric structures. researchgate.netrsc.orgmdpi.com

For example, the condensation of 2-acetylpyridine (B122185) with ethylenediamine (B42938) can yield neutral ligands with different denticities, which in turn form nickel(II) complexes with distinct structures and properties. researchgate.net The choice of the counter-anion (e.g., perchlorate (B79767) vs. thiocyanate) can also influence the final structure of the complex. researchgate.net

Macrocyclic polyamine ligands bearing pyridyl donor pendants can encapsulate the Ni(II) ion, leading to high coordination numbers. researchgate.net The resulting complexes often exhibit interesting magnetic and electrochemical properties.

Reactivity and Stability of Coordinated Nickel(II) Centers

The reactivity and stability of nickel(II) centers coordinated by various ligands are profoundly influenced by the nature of the ligands themselves and the associated counter-ions, such as the trifluoromethanesulfonate (triflate) anion. The triflate anion is known for being an excellent leaving group and a weakly coordinating anion. oregonstate.edu This property is crucial as it facilitates the formation of coordinatively unsaturated, cationic nickel(II) complexes that are highly reactive. These species are potent Lewis acids, capable of activating a wide range of substrates.

The Lewis acidity of this compound-derived complexes is central to their catalytic activity, particularly in the functionalization of otherwise inert C-H bonds. rsc.orgmdpi.com In these reactions, the nickel center, often assisted by a directing group on the substrate, coordinates to the C-H bond, lowering its cleavage energy and enabling subsequent alkylation or arylation. mdpi.comresearchgate.net For instance, catalytic systems utilizing Ni(OTf)₂, in conjunction with ligands like triphenylphosphine (B44618) (PPh₃), have been shown to effectively alkylate the ortho-C-H bond of benzamide (B126) derivatives. mdpi.com The stability of the intermediate nickel complexes is dictated by the coordination environment; factors such as the bite angle of phosphine ligands and the steric bulk of substituents can significantly impact reaction outcomes and the stability of the catalytic species. mdpi.comresearchgate.net

The reactivity of coordinated nickel(II) centers is also evident in their ability to mediate in situ ligand transformations and catalyze reactions like the fixation of carbon dioxide. rsc.org In such cases, the nickel(II) center acts as a Lewis acidic site that, in concert with Lewis basic sites on the coordinated ligand, can activate substrates like epoxides for nucleophilic attack by CO₂. rsc.org Furthermore, the stability of nickel centers can be modulated by noncovalent interactions, such as hydrogen bonds, within the coordination sphere, which can influence substrate binding and reactivity. researchgate.net The table below summarizes the role of various factors on the reactivity of Ni(II) centers.

| Factor | Effect on Ni(II) Center | Example Application |

|---|---|---|

| Triflate Anion | Generates coordinatively unsaturated, cationic, and highly Lewis acidic Ni(II) centers. | Catalysis of C-H bond functionalization. mdpi.com |

| Ligand Geometry | Distorted or five-coordinate geometries are generally more reactive than stable square-planar arrangements. | Enhancing catalytic activity in organic synthesis. researchgate.net |

| Steric Hindrance | Bulky ligands can force reactive geometries and prevent catalyst deactivation. oregonstate.edu | Modulating selectivity in alkylation reactions. mdpi.com |

| Donor Atoms (S, N, O) | Influences the electronic properties and overall thermodynamic stability of the complex. researchgate.net | Design of stable catalysts and biomimetic models. |

Biomimetic Modeling of Metallohydrolase Enzymes

Nickel(II) ions are essential cofactors in the active sites of numerous metalloenzymes, including several metallohydrolases—enzymes that catalyze the hydrolysis of ester and amide bonds. nih.gov A prominent example is urease, which features a dinuclear nickel(II) center responsible for the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. acs.orgnih.gov The unique structure of this active site, where two nickel ions are bridged by a carbamylated lysine (B10760008) residue, has inspired extensive research into synthetic model complexes that can mimic its structure and function. acs.orgnih.gov this compound serves as a valuable starting material in this field, as the non-coordinating nature of the triflate anion allows for the assembly of ligand architectures that replicate key features of the enzyme's active site without interference from the counter-ion.

The goal of biomimetic modeling is to synthesize smaller molecules that reproduce the coordination environment and catalytic activity of the metalloenzyme's active site. researchgate.net For urease, this involves creating dinuclear nickel(II) complexes with specific Ni-Ni distances and coordination geometries that facilitate substrate binding and hydrolysis. acs.orgacs.org Researchers have successfully synthesized asymmetric dinuclear Ni(II) complexes containing bridging alkoxo and carboxylato groups, which are structural hallmarks of the urease active site. acs.orgacs.orgnih.gov These model compounds provide critical insights into the catalytic mechanism, suggesting that a coordinated hydroxide (B78521) ion attacks the carbonyl carbon of a urea molecule that is bound to the adjacent nickel ion. acs.org

The functional competence of these biomimetic models is often tested by their ability to catalyze the hydrolysis of substrate analogs, such as activated amides or phosphate (B84403) esters. nih.govlu.se While many models struggle to hydrolyze the highly stable urea molecule under mild conditions, they have shown significant activity towards other substrates. nih.gov For example, certain dinuclear nickel complexes have been shown to catalyze the hydrolysis of 2-hydroxypropyl p-nitrophenyl phosphate (HPNP), demonstrating their potential as functional metallohydrolase mimics. lu.se Kinetic studies of these model systems allow for a quantitative comparison of their catalytic efficiency and provide insights into the factors governing the hydrolysis mechanism. nih.govlu.se The data below presents kinetic parameters for the hydrolysis of HPNP by a dinuclear Ni(II) model complex, illustrating its catalytic proficiency.

| Model Complex | Substrate | pH | k_cat (s⁻¹) | K_M (mM) | k_cat / K_M (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| [Ni₂(BCIMP)Ac₂]⁻ | 2-hydroxypropyl p-nitrophenyl phosphate (HPNP) | 9.5 | 2.5 x 10⁻⁴ | 0.50 | 0.50 |

Kinetic data for a dinuclear Ni(II) complex modeling metallohydrolase activity. Data sourced from Inorganic Chemistry, 2004. lu.se

These biomimetic studies are crucial for understanding the intricate role of each component of the native enzyme's active site. researchgate.net By systematically altering the ligands and structure of the model complexes, chemists can probe how the coordination environment tunes the Lewis acidity of the nickel centers and positions the substrate and nucleophile for efficient catalysis. acs.orgnih.gov This knowledge not only deepens our understanding of enzymatic mechanisms but also aids in the development of novel catalysts for chemical synthesis and other applications. acs.org

Advanced Characterization and Spectroscopic Studies

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For nickel(II) trifluoromethanesulfonate (B1224126), this technique reveals the coordination geometry of the nickel(II) ion and the role of the trifluoromethanesulfonate (triflate) anion. While the crystal structure of the simple anhydrous or hydrated salt is not commonly detailed, numerous studies on its coordination complexes provide significant insights.

In various crystalline complexes, the nickel(II) center typically adopts a distorted octahedral or square planar geometry. nih.govresearchgate.netsciepub.commdpi.com The triflate ion can act either as a counter-anion, balancing the charge of a cationic nickel complex, or as a coordinating ligand. When coordinated, the oxygen atoms of the triflate group bond to the nickel center.

Table 1: Representative Crystallographic Data for a Nickel(II) Complex with Triflate Data is illustrative and derived from typical findings for related structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ni(II) Coordination | Distorted Octahedral |

| Ni-N Bond Lengths (Å) | ~2.06 |

| Ni-O (Triflate) Bond Lengths (Å) | ~2.11 |

Note: This interactive table is based on representative data from crystallographic studies of Nickel(II) complexes containing triflate anions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of nickel(II) trifluoromethanesulfonate complexes in solution. Due to the paramagnetic nature of the high-spin d⁸ Ni(II) ion, its NMR spectra exhibit broad, hyperfine-shifted signals, which can provide unique electronic and structural information that is inaccessible for diamagnetic compounds. researchgate.net

NMR spectroscopy is instrumental in monitoring the progress of reactions catalyzed by this compound. By acquiring spectra at different time points, researchers can identify intermediates, track the consumption of reactants, and observe the formation of products. For example, in cross-coupling reactions, changes in the chemical shifts of ligand protons can indicate ligand exchange or the formation of a catalytically active species. acs.org ¹⁹F NMR is particularly useful for tracking the triflate anion, as its chemical shift is sensitive to its coordination environment—whether it is bound to the nickel center, free in solution, or interacting with other species. researchgate.net Mechanistic studies often propose catalytic cycles involving Ni(0)/Ni(II) or Ni(II)/Ni(IV) intermediates, and NMR data can help substantiate these pathways. researchgate.net

The chemical shifts observed in the NMR spectra of paramagnetic nickel(II) complexes are highly sensitive to the local environment. This sensitivity allows for detailed analysis of intramolecular interactions, such as the binding of different parts of a ligand to the metal center. nih.gov Two-dimensional NMR techniques, like COSY, can be used to assign the hyperfine-shifted resonances even in complex molecules. marquette.edu

Solvent effects also play a critical role and can be studied effectively with NMR. The coordinating ability of a solvent can influence the equilibrium between different nickel species in solution. researchgate.net For example, a strongly coordinating solvent might displace a weakly bound triflate ligand from the nickel center, leading to significant changes in both the ¹H and ¹⁹F NMR spectra. nih.gov The analysis of these solvent-induced shifts provides valuable information on the thermodynamics of ligand exchange and the stability of the nickel complexes in different media. researchgate.net

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Triflate Anion

| Triflate Environment | Typical ¹⁹F Chemical Shift (ppm) |

| Free Triflate Anion | ~ -78 to -80 |

| Coordinated Triflate | Shifted from free anion value |

Note: This interactive table shows typical chemical shift ranges. Exact values are dependent on the specific complex, solvent, and experimental conditions.

Spectroscopic Analysis (UV-Vis and IR) of Electronic Structure and Vibrational Modes

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used to probe the electronic structure and vibrational properties of this compound complexes.

UV-Vis absorption spectroscopy provides information about the d-d electronic transitions of the nickel(II) ion. For octahedral Ni(II) complexes, which are typically pale green or blue, the spectra show characteristic weak absorption bands in the visible and near-infrared regions. docbrown.info These bands arise from transitions between the split d-orbitals of the nickel center. The position and intensity of these bands are dependent on the ligand field strength and the coordination geometry around the Ni(II) ion. docbrown.infocetjournal.it A shift in the absorption maximum (λmax) can indicate a change in the coordination environment, such as ligand substitution. researchgate.net

Infrared (IR) spectroscopy is used to identify the vibrational modes of the trifluoromethanesulfonate anion and any organic ligands present. The triflate ion has several strong, characteristic absorption bands. The asymmetric and symmetric SO₃ stretching vibrations are particularly prominent. The positions of these bands can indicate whether the triflate ion is covalently coordinated to the nickel center or exists as a free counter-ion. nih.gov Coordination to the metal typically causes a splitting or shifting of these SO₃ bands.

Table 3: Characteristic IR Absorption Frequencies for the Triflate Anion

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Asymmetric SO₃ Stretch | ~1250-1280 |

| Symmetric SO₃ Stretch | ~1030 |

| C-F Stretch | ~1150-1220 |

| S-O Stretch | ~760 |

Note: This interactive table provides typical ranges for the vibrational modes of the triflate anion. Data is based on general spectroscopic information. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Nickel(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it highly suitable for studying the paramagnetic Ni(II) ion (d⁸, S=1 in a high-spin state). nih.gov EPR spectroscopy provides detailed information about the electronic structure and the local environment of the nickel center.

The EPR spectrum of a Ni(II) complex is characterized by its g-values and zero-field splitting (ZFS) parameters (D and E), which are sensitive to the symmetry of the coordination sphere. ias.ac.inresearchgate.net For instance, an isotropic EPR signal suggests a highly symmetric environment (like octahedral), while an anisotropic signal indicates lower symmetry. nih.gov The magnitude of the ZFS parameter D provides information on the extent of axial distortion from ideal octahedral or tetrahedral geometry. researchgate.net Although Ni(II) is an integer spin system (S=1) and can be "EPR silent" under certain conditions, spectra can often be observed, particularly in distorted geometries or in the presence of large ZFS. nih.govias.ac.in EPR studies are crucial for characterizing paramagnetic intermediates in catalytic cycles and understanding the magnetic properties of nickel-containing materials. nih.gov

Magnetic Properties of Nickel Ii Trifluoromethanesulfonate Complexes

Temperature-Dependent Magnetic Susceptibility Measurements

The study of the magnetic susceptibility (χ) as a function of temperature (T) is a fundamental tool for characterizing the magnetic behavior of Nickel(II) complexes. These measurements are typically presented as a plot of the molar magnetic susceptibility-temperature product (χT) versus temperature.

For a magnetically isolated mononuclear Ni(II) ion (S=1) without any magnetic anisotropy, the χT value is expected to be constant over the temperature range and close to the spin-only value of 1.00 cm³·K·mol⁻¹. However, due to spin-orbit coupling, the g-factor for Ni(II) is usually greater than 2.0, leading to room-temperature χT values typically in the range of 1.15 to 1.25 cm³·K·mol⁻¹ nih.gov.

In practice, the behavior of χT upon cooling provides significant insight:

Paramagnetism with Zero-Field Splitting (ZFS): For mononuclear Ni(II) complexes, χT often remains constant at higher temperatures but decreases upon further cooling. This downturn at low temperatures is a characteristic signature of zero-field splitting (ZFS), which lifts the degeneracy of the S=1 spin sublevels nih.gov.

Ferromagnetic (FM) Coupling: In polynuclear complexes where Ni(II) ions are bridged by ligands, an increase in the χT value as the temperature is lowered indicates the presence of ferromagnetic interactions between the metal centers, leading to a higher spin ground state mdpi.comscielo.br.

Antiferromagnetic (AFM) Coupling: Conversely, a decrease in the χT value upon cooling from room temperature signifies antiferromagnetic coupling between the Ni(II) ions. This leads to a lower spin (often S=0) ground state scilit.comrsc.orgmdpi.com.

The general ground state configuration for a Ni(II) ion in a regular octahedral field is ³A₂g, which is paramagnetic with two unpaired electrons scielo.br. The susceptibility data can be analyzed using the Curie-Weiss law, χ = C/(T - θ), where C is the Curie constant and θ is the Weiss constant. A positive θ value suggests ferromagnetic interactions, while a negative θ value indicates antiferromagnetic interactions.

Analysis of Antiferromagnetic and Ferromagnetic Coupling

In polynuclear complexes containing two or more Ni(II) centers, the individual magnetic moments can interact through the bridging ligands, a phenomenon known as magnetic exchange or superexchange. This interaction can be either ferromagnetic (FM), causing parallel alignment of spins, or antiferromagnetic (AFM), leading to antiparallel alignment. The nature and strength of this coupling are quantified by the exchange parameter, J, typically derived by fitting experimental susceptibility data to a spin Hamiltonian, often expressed as H = -2JS₁·S₂ .

Antiferromagnetic Coupling: AFM coupling is common in polynuclear Ni(II) complexes and results in a progressive decrease of the χT product as the temperature is lowered. The strength of the interaction depends heavily on the nature and geometry of the bridging ligand. For instance, a dinuclear Ni(II) complex with a Schiff-base ligand framework exhibited weak antiferromagnetic interaction with a J value of -7.9 cm⁻¹ researchgate.net. Similarly, binuclear complexes bridged by a di(hydroxyphenyl)imidazolate ligand also showed weak antiferromagnetic coupling, with J = -2.15 cm⁻¹ mdpi.com. In heterometallic Ni(II)-Mn(II) complexes, antiferromagnetic coupling between the metal centers was observed with J values of -4.84 and -5.23 cm⁻¹ rsc.org.

Ferromagnetic Coupling: FM coupling, which leads to an increase in χT at lower temperatures, is also observed in certain Ni(II) systems. This behavior results in a high-spin ground state for the molecule. For example, a dinuclear nickel pivalate (B1233124) cage complex was found to have a ferromagnetic exchange interaction of J = +2.6 cm⁻¹ (reported as +0.32 meV), resulting in an S=2 ground state rsc.org. In a tetranuclear heterocubane cage of nickel, two distinct ferromagnetic interactions were identified, leading to a high-spin S=4 ground state rsc.org. Ferromagnetic coupling is often facilitated by the specific orbital overlap through the bridging ligands, such as achieving orthogonality between the magnetic orbitals of the interacting metal ions mdpi.com.

| Complex Type | Bridging Ligand/Moiety | Coupling Type | J Value (cm⁻¹) | Reference |

| Dinuclear Ni(II) Complex | Schiff-base ligand | Antiferromagnetic | -7.9 | researchgate.net |

| Binuclear Ni(II) Complex | Di(hydroxyphenyl)imidazolate | Antiferromagnetic | -2.15 | mdpi.com |

| Heterometallic Ni(II)-Mn(II) Complex | Phenoxo, NCS⁻ | Antiferromagnetic | -4.84 | rsc.org |

| Dinuclear Ni(II) Pivalate Cage | Pivalate, H₂O | Ferromagnetic | +2.6 | rsc.org |

| Tetranuclear Ni(II) Butterfly Complex | Pivalate, OH⁻ | Mixed (AFM & FM) | - | rsc.org |

Determination of Zero-Field Splitting Parameters

Zero-field splitting (ZFS) is a crucial magnetic property of mononuclear Ni(II) complexes (and polynuclear ones) arising from the spin-orbit coupling in conjunction with a lower-than-cubic ligand field symmetry. This effect lifts the degeneracy of the Mₛ = -1, 0, +1 sublevels of the S=1 ground state, even in the absence of an external magnetic field. ZFS is described by the axial parameter (D) and the rhombic parameter (E). The sign of D determines the ground state: for D < 0 (easy-axis anisotropy), the Mₛ = ±1 states are lower in energy, while for D > 0 (easy-plane anisotropy), the Mₛ = 0 state is the ground state.

These parameters are determined by fitting variable-temperature and variable-field magnetic data or through advanced spectroscopic techniques like high-frequency electron paramagnetic resonance (HFEPR). The magnitude of ZFS in octahedral Ni(II) complexes can vary significantly, with reported D values ranging from approximately -15 to +10 cm⁻¹ nih.gov.

For instance, two mononuclear Ni(II) complexes with terpyridine-based ligands were found to exhibit significant ZFS. A joint analysis of magnetic susceptibility and magnetization data yielded D values of -6.0 cm⁻¹ and -4.7 cm⁻¹, respectively nih.gov. In a tetranuclear nickel "butterfly" cage, the ZFS for the individual Ni(II) ions within the cluster was estimated to be Dᵢ = +8.1 cm⁻¹ (reported as +1.0 meV) rsc.org. The study of ZFS is critical as it is a prerequisite for single-molecule magnet (SMM) behavior, where a negative D value contributes to the energy barrier for magnetization reversal nih.gov.

| Complex Type | Coordination Geometry | D Value (cm⁻¹) | E Value (cm⁻¹) | Reference |

| Mononuclear Ni(II)-terpyridine Complex 1 | Compressed Octahedral | -6.0 | Not reported | nih.gov |

| Mononuclear Ni(II)-terpyridine Complex 2 | Compressed Octahedral | -4.7 | Not reported | nih.gov |

| Individual Ni(II) ion in Tetranuclear Cage | Distorted Octahedral | +8.1 | Not reported | rsc.org |

Correlation of Magnetic Properties with Coordination Environment and Structure

A central theme in the study of Ni(II) complexes is the establishment of magneto-structural correlations, which relate specific geometric features of a complex to its observed magnetic properties (J and D).

Correlation of ZFS with Coordination Geometry: For hexacoordinate Ni(II) complexes, a well-defined magneto-structural correlation exists for the axial ZFS parameter, D researchgate.netmdpi.comnih.gov. The sign and magnitude of D are directly linked to the tetragonal distortion of the coordination octahedron:

Tetragonally Compressed Octahedron: When the axial metal-ligand bonds are shorter than the equatorial bonds, the complex exhibits a negative D value (easy-axis anisotropy) nih.govnih.gov. This was observed in mononuclear bis(terpyridine)nickel(II) complexes where the NiN₆ chromophore was axially compressed, leading to D values of -6.0 and -4.7 cm⁻¹ nih.gov.

Tetragonally Elongated Octahedron: When the axial bonds are longer than the equatorial bonds, the complex displays a positive D value (easy-plane anisotropy) mdpi.com.

This correlation allows for the prediction of the sign of D based on crystallographic data and provides a powerful tool for designing molecules with specific magnetic anisotropy mdpi.comnih.gov.

Correlation of Magnetic Coupling with Bridge Geometry: In polynuclear systems, the magnetic coupling constant J is highly sensitive to the geometry of the bridging ligands that mediate the superexchange interaction. Key structural parameters include the metal-ligand-metal bond angle, the planarity of the bridging unit, and the specific coordination mode of the bridging ligand.

For example, in a study of two one-dimensional Ni(II) complexes with double azido (B1232118) bridges, the ferromagnetic coupling component was nearly identical in both compounds because the end-on azido bridging geometry was structurally very similar. However, the antiferromagnetic component differed significantly (-187 cm⁻¹ vs. -28 cm⁻¹) because the end-to-end azido bridge was nearly planar in one complex but twisted in the other, altering the orbital overlap and thus the strength of the AFM interaction nih.gov. Similarly, for formate-bridged coordination polymers, the coordination mode is critical: a syn-anti bridging mode is associated with ferromagnetic coupling, whereas syn-syn and anti-anti modes typically lead to antiferromagnetic interactions by promoting more effective orbital overlap . These examples demonstrate that subtle changes in the molecular structure can have a profound impact on the collective magnetic properties of the material.

Electrochemical Investigations and Applications

Electrochemical Activation of Nickel(II) Triflate in Catalysis

The electrochemical activation of nickel complexes is a powerful strategy in catalysis, enabling reactions under mild conditions. researchgate.netnih.gov Electrochemistry allows for the precise control of the redox state of the nickel catalyst, often generating highly reactive low-valent nickel species (Ni(0) or Ni(I)) from more stable Ni(II) precursors like nickel(II) triflate. acs.orgresearchgate.net This in situ generation of the active catalyst avoids the use of sensitive and often pyrophoric Ni(0) reagents. chemrxiv.org The triflate counterion is beneficial due to its high stability and poor coordinating ability, which leaves the metal center more accessible for substrate coordination and catalytic activity.

The process typically involves the electrochemical reduction of a Ni(II) species at the cathode. researchgate.net For instance, in cross-coupling reactions, a Ni(II) precatalyst is reduced to Ni(0), which can then undergo oxidative addition with an electrophile, initiating the catalytic cycle. researchgate.netnih.gov The subsequent steps of transmetalation and reductive elimination regenerate the Ni(II) species, which can then be electrochemically reduced again to continue the cycle. This electrocatalytic approach has been applied to a variety of transformations, including C-C and C-heteroatom bond formations. acs.orgchemrxiv.org

Electroreductive and Electrooxidative Transformations

A notable application of nickel(II) triflate is in the electrochemical synthesis of alkyl pyridyl sulfides from alkyl alcohols and pyridyl thioesters. chemistryviews.org This method provides an efficient route to form C(sp³)–S bonds, which are prevalent in pharmaceuticals like antibiotics and antihypertensives. chemistryviews.orgnih.gov

The reaction is performed at room temperature in an undivided electrochemical cell using a nickel cathode and a carbon anode. chemistryviews.org Nickel(II) triflate serves as the catalyst, and the system includes a ligand, a base, and an electrolyte. chemistryviews.org This electroreductive process demonstrates broad substrate adaptability and tolerance to various functional groups, enabling the late-stage modification of bioactive molecules. chemistryviews.orgnih.gov Researchers have successfully synthesized natural products and pharmaceutically active compounds using this methodology, achieving moderate to high yields. chemistryviews.org

Below is a table summarizing the key components and conditions for this transformation:

| Component | Role | Example Material |

| Catalyst | Facilitates the reaction | Nickel(II) triflate |

| Ligand | Modifies catalyst reactivity | 2,2′-bipyridine-4,4′-dicarboxylic acid (dcbpy) |

| Base | Proton acceptor | 4-dimethylaminopyridine (DMAP) |

| Electrolyte | Ensures conductivity | Tetrabutylammonium (B224687) bromide (TBAB) |

| Solvent | Reaction medium | N-methyl-2-pyrrolidone (NMP) |

| Electrodes | Anode/Cathode | Carbon anode / Nickel cathode |

This table summarizes the components used in the nickel-catalyzed electrochemical sulfuration of alkyl alcohols. chemistryviews.org

Nickel-catalyzed electrochemical halogen exchange has been developed for unsaturated halides and triflates, allowing for transformations such as OTf to Cl. researchgate.netnih.gov This process is valuable for modifying the properties of drug and agrochemical candidates by replacing heavier halogens or polar groups with a lighter, more lipophilic chlorine atom. researchgate.netnih.gov

The reaction typically employs a nickel(II) chloride precatalyst, but the principle applies to nickel-catalyzed transformations of triflates. The mechanism involves the electrochemical generation of a nickel species that facilitates the reductive elimination of the desired product. researchgate.netresearchgate.net This paired electrochemical halogenation is compatible with a wide range of substrates, including heterocycles and alkenes, and shows good functional-group tolerance. nih.gov The process involves the oxidative addition of the aryl triflate to a Ni(0) species, followed by halide metathesis at the resulting Ni(II) intermediate, and finally, electrochemical oxidation to a Ni(III) species which then undergoes reductive elimination to form the product. researchgate.netnih.gov

Nickel-catalyzed electrochemical cross-coupling reactions represent a significant advancement in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, avoiding the need for reactive organometallic reagents. chemrxiv.org

C-C Cross-Coupling: Electrochemical C(sp²)–C(sp³) coupling reactions have been developed using stable and inexpensive substrates with nickel catalysts. chemrxiv.org These reactions exhibit a broad substrate scope and yield good results, proving practical for synthesizing pharmaceutical candidates. chemrxiv.org Aryl triflates are common electrophiles in these couplings. acs.org Mechanistic studies suggest that these reactions may proceed through an unconventional radical transmetalation pathway. chemrxiv.org The scalability of such reactions has been demonstrated using flow cell synthesis, highlighting their potential for industrial application. chemrxiv.org

C-N Cross-Coupling: While electrochemical C-N cross-coupling is an emerging area, related nickel-catalyzed amination of aryl triflates has been well-established. mit.edu These reactions can be facilitated by electrochemistry, which offers a mild alternative to traditional methods. The use of an air-stable Ni(II) precatalyst enables the coupling of aryl triflates with various amines using simple organic bases. mit.edu The electrochemical approach can help drive the catalytic cycle, particularly the reductive elimination step from the Ni(II)-amido complex to form the C-N bond. mit.edu

Mechanistic Studies of Electrochemical Pathways

Understanding the mechanistic pathways in these electrochemical reactions is crucial for optimizing reaction conditions and expanding their scope. acs.org Techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) are instrumental in probing the redox behavior of the nickel species involved in the catalytic cycle. acs.orgnih.gov

The core of nickel-catalyzed electrochemical reactions involves the shuttling of the nickel center between different oxidation states, typically Ni(0), Ni(I), Ni(II), and sometimes Ni(III) or even Ni(IV). acs.orgresearchgate.netnih.govacs.org

Reduction of Ni(II) to Ni(I) and Ni(0): The process usually starts with the reduction of the stable Ni(II) precatalyst, such as nickel(II) triflate. Cyclic voltammetry studies show distinct, reversible redox signals corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) transitions. acs.org The electrochemically generated Ni(0) is a powerful nucleophile and reductant that initiates the catalytic cycle via oxidative addition to an organic electrophile (e.g., an aryl triflate). researchgate.netnih.gov

Oxidation to Ni(II) and Ni(III): After oxidative addition, a Ni(II) intermediate is formed. researchgate.netnih.gov In many cross-coupling reactions, a subsequent step involves another partner, leading to a diaryl or alkyl-aryl Ni(II) complex. The final, often challenging, step is reductive elimination to form the product and regenerate a low-valent nickel species. In some pathways, the Ni(II) intermediate is further oxidized electrochemically to a transient Ni(III) species. researchgate.netnih.gov This higher oxidation state facilitates the reductive elimination step, which can be a thermodynamic bottleneck from the Ni(II) state. acs.org

The following table summarizes the key nickel oxidation states and their roles in a typical electrochemical cross-coupling cycle.

| Nickel Oxidation State | Formation Method | Role in Catalytic Cycle |

| Ni(II) | Precatalyst (e.g., Ni(OTf)₂) / Product of oxidative addition | Stable starting point; intermediate after oxidative addition. |

| Ni(I) | One-electron reduction of Ni(II) | Key intermediate; can react with electrophiles or be further reduced. acs.org |

| Ni(0) | Two-electron reduction of Ni(II) or one-electron reduction of Ni(I) | Active catalytic species; undergoes oxidative addition with electrophiles. researchgate.netnih.gov |

| Ni(III) | Electrochemical oxidation of Ni(II) intermediate | Facilitates difficult reductive elimination steps to form the final product. researchgate.netnih.gov |

This table outlines the roles of different nickel oxidation states in electrochemical catalysis. acs.orgresearchgate.netnih.gov

Role of Supporting Electrolytes and Solvents

The solubility of Nickel(II) Trifluoromethanesulfonate (B1224126) has been investigated in various polar organic solvents. The trifluoromethanesulfonate anion contributes to its solubility in these media, making it a versatile precursor for a range of electrochemical applications.

| Solvent | Solubility (g/100g of solvent at 25°C) |

|---|---|

| Methanol (B129727) | 113 |

| Ethanol | 20.9 |

| Acetonitrile (B52724) | 58.7 |

| N,N-dimethylformamide | 40.4 |

| Formamide | 23.9 |

The molar conductivity of Nickel(II) Trifluoromethanesulfonate solutions is also highly dependent on the solvent. Studies have shown variations in molar conductivity at infinite dilution, which reflects the extent of ion-solvent interactions and the mobility of the ions in a given medium. For instance, a maximum conductivity of 400 μS cm⁻¹ has been observed in acetonitrile solutions. researchgate.net

| Solvent | Molar Conductivity at Infinite Dilution (Ω⁻¹ cm² mol⁻¹ at 45°C) |

|---|---|

| Methanol | 136 |

| N,N-dimethylformamide | 147 |

| Ethanol | 25.6 |

The choice of supporting electrolyte is critical and must be carefully considered based on the solvent and the intended electrochemical process. For non-aqueous electrochemistry in solvents like acetonitrile, common supporting electrolytes include tetralkylammonium salts such as tetrabutylammonium perchlorate (B79767) (TBAP) and tetrabutylammonium hexafluorophosphate (B91526) (TBA(PF₆)). These salts are chosen for their wide electrochemical windows and good solubility in organic solvents.

Research on the electrodeposition of nickel and other metals has highlighted the profound impact of the supporting electrolyte on the resulting material. For instance, in the electrodeposition of nickel nanostructures, the concentration of the supporting electrolyte, such as potassium chloride (KCl), has been shown to influence the morphology and crystallite size of the deposited nickel. An increase in KCl concentration can lead to a decrease in the average crystallite size and a change in the structure from microspheres to nanodendrites and nanowalls. chalmers.se

However, the supporting electrolyte can sometimes participate in the electrochemical reaction. In a study involving the electrodeposition of a CrMnFeCoNi high-entropy alloy from a N,N-dimethylformamide (DMF)-acetonitrile (CH₃CN) solution, lithium perchlorate (LiClO₄) was found to be an unsuitable supporting electrolyte. srce.hr Analysis of the deposited film revealed the incorporation of lithium, indicating that the Li⁺ ions were reduced at the electrode surface. This underscores the importance of selecting a truly inert supporting electrolyte for specific applications to avoid contamination of the electrodeposited material.

The nature of the solvent also plays a crucial role in the electrochemical behavior of nickel ions. For example, studies on nickel sulfate (B86663) in aqueous methanol systems have shown that an increase in the methanol content leads to a decrease in molar conductance. This is attributed to changes in solvent viscosity, hydrogen bonding, dielectric constant, and specific ion-solvent interactions. sciepub.com While this study was not on this compound, it illustrates the general principle that solvent composition can significantly alter the transport properties of the electrolyte solution.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for predicting the geometry, electronic structure, and reactivity of transition metal complexes. For Nickel(II) systems, DFT calculations provide a robust framework for understanding catalytic pathways and validating experimental data.

While specific DFT studies detailing the mechanistic pathways involving Nickel(II) trifluoromethanesulfonate (B1224126) are not extensively documented in the search results, the principles are well-established through studies of other Nickel(II) complexes in catalysis. DFT calculations are instrumental in elucidating the step-by-step mechanisms of reactions catalyzed by Ni(II) species. These studies typically map out the potential energy surface of a reaction, identifying transition states and intermediates.

For instance, in Ni(II)-catalyzed cross-coupling reactions, DFT has been used to investigate the elemental steps of the catalytic cycle, which generally include:

Oxidative Addition: The initial step where the Ni(0) active species (often formed in situ from a Ni(II) precursor) reacts with a substrate.

Anion Exchange/Transmetalation: Where a ligand on the nickel center is exchanged.

Reductive Elimination: The final step that forms the desired product and regenerates the Ni(0) catalyst. rsc.org

DFT is a reliable tool for predicting and validating the electronic and magnetic properties of nickel complexes. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and magnetic moments.

The magnetic moment of a nickel complex is dependent on the number of unpaired electrons, which is influenced by its geometry and ligand field. DFT calculations can predict the ground electronic state and the total magnetic moment. For example, theoretical investigations of small nickel clusters have successfully calculated their magnetic moments, showing good agreement with experimental data. researchgate.netannexpublishers.com

In studies of specific Ni(II) coordination complexes, DFT is used to analyze the electronic structure. The charge density in the HOMO is often localized on metal-ligand bonds or counter-ions, while the LUMO density may be distributed on the ligands, indicating the electroactive nature of different parts of the complex. mdpi.com These calculations help in understanding electronic transitions observed in UV-visible spectra.

Table 1: Representative DFT-Calculated Properties for Nickel Systems

| Nickel Cluster/Species | Calculated Property | Value | Reference |

|---|

A key application of DFT is the optimization of molecular geometries, which yields theoretical bond lengths and angles. These computed parameters can be compared directly with experimental data from X-ray crystallography to validate the computational model. Studies on various Ni(II) complexes consistently show a strong correlation between DFT-calculated structures and those determined experimentally. mdpi.comnih.gov For example, the calculated coordination bond lengths of Ni–N and Ni–Cl in a nickel phenanthroline complex were found to be in close accordance with experimental results. mdpi.com This agreement provides confidence in the theoretical model's ability to describe the system accurately. Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insight into the nature of the chemical bonds and donor-acceptor interactions within the molecule. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Bond Lengths for a Nickel(II) Complex

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |

|---|---|---|

| Ni—N | 2.09 - 2.12 | 2.00 - 2.19 |

| Ni—Cl | --- | 2.24 |

Data derived from studies on Ni-phenanthroline complexes. mdpi.com

Molecular Dynamics Simulations and Conformation Analysis